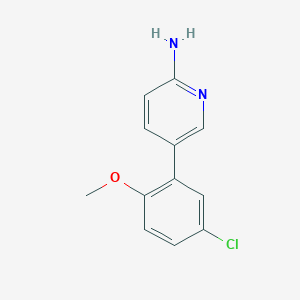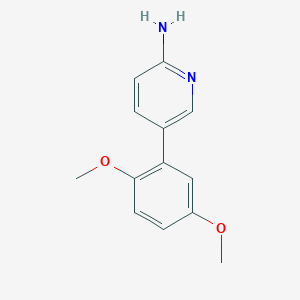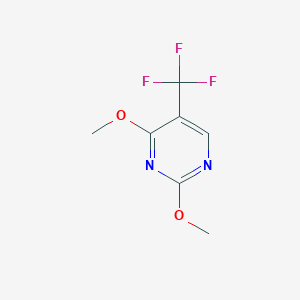
3-(Trifluoromethylthio)pyrrole, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethylthio)pyrrole, 95% (3-TFMP) is an organosulfur compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its advantages and limitations have been evaluated for lab experiments.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethylthio)pyrrole, 95% has been used in a variety of scientific research applications. It has been studied for its potential applications in the fields of molecular biology, biochemistry, and pharmacology. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
3-(Trifluoromethylthio)pyrrole, 95% is known to interact with a variety of biomolecules, including proteins, lipids, and nucleic acids. It has been shown to act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to interact with membrane-bound receptors, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
3-(Trifluoromethylthio)pyrrole, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of a variety of enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to modulate the activity of membrane-bound receptors, such as G-protein coupled receptors. In vivo studies have shown that 3-(Trifluoromethylthio)pyrrole, 95% can induce the expression of proinflammatory cytokines, such as TNF-α and IL-6, and can also inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Trifluoromethylthio)pyrrole, 95% has several advantages for use in lab experiments. It is highly soluble in a variety of organic solvents, making it easy to handle and store. It is also relatively stable and can be stored for long periods of time without significant degradation. However, 3-(Trifluoromethylthio)pyrrole, 95% is also known to be toxic and should be handled with care in the laboratory.
Zukünftige Richtungen
The potential future directions for 3-(Trifluoromethylthio)pyrrole, 95% research include further studies of its biochemical and physiological effects, as well as its potential applications in the fields of molecular biology, biochemistry, and pharmacology. In addition, further studies could be conducted to explore the potential of 3-(Trifluoromethylthio)pyrrole, 95% as a therapeutic agent, as well as its potential to modulate the activity of membrane-bound receptors. Finally, further studies could be conducted to explore the potential of 3-(Trifluoromethylthio)pyrrole, 95% as a tool for drug delivery and its potential to interact with a variety of biomolecules.
Synthesemethoden
3-(Trifluoromethylthio)pyrrole, 95% can be synthesized through a Grignard reaction of 3-bromo-2-methylthiophene and 3-bromo-2-methylthiophene in the presence of magnesium. The reaction is carried out in a two-step process, with the first step involving the formation of the Grignard reagent and the second step involving the formation of 3-(Trifluoromethylthio)pyrrole, 95%. The reaction is highly exothermic and requires careful monitoring of the temperature and reaction time.
Eigenschaften
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)10-4-1-2-9-3-4/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPKOMPGQRINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617513 |
Source


|
| Record name | 3-[(Trifluoromethyl)sulfanyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62665-28-5 |
Source


|
| Record name | 3-[(Trifluoromethyl)sulfanyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)







